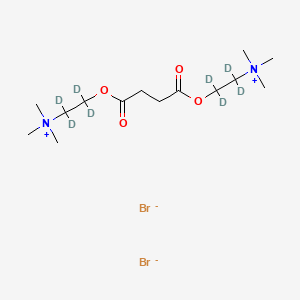
Succinyl(choline-1,1,1',1',2,2,2',2'-D8) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of succinylcholine, a well-known depolarizing skeletal muscle relaxant. The deuterated version is often used in scientific research to study the pharmacokinetics and dynamics of succinylcholine due to its similar properties but distinct isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide involves the incorporation of deuterium into the succinylcholine molecule. The process typically starts with the preparation of deuterated choline, which is then reacted with succinic acid derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) oxide, while reduction may produce succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) hydride .
Scientific Research Applications
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its unique isotopic signature.
Biology: Employed in studies of neuromuscular transmission and muscle physiology.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand the behavior of succinylcholine in the body.
Industry: Utilized in the development of new muscle relaxants and related compounds.
Mechanism of Action
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes depolarization of the motor end-plate, leading to muscle relaxation. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle paralysis .
Comparison with Similar Compounds
Similar Compounds
Succinylcholine chloride: A non-deuterated version with similar pharmacological properties.
Suxamethonium bromide: Another non-deuterated variant used clinically as a muscle relaxant.
Decamethonium bromide: A related compound with a longer duration of action.
Uniqueness
The uniqueness of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide lies in its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and scientific investigations .
Properties
Molecular Formula |
C14H30Br2N2O4 |
|---|---|
Molecular Weight |
458.26 g/mol |
IUPAC Name |
trimethyl-[1,1,2,2-tetradeuterio-2-[4-oxo-4-[1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide |
InChI |
InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2/i9D2,10D2,11D2,12D2;; |
InChI Key |
HKDOIORVQFUBKO-OSNULJQWSA-L |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCC(=O)OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















